7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
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Properties
CAS No. |
1111062-51-1 |
|---|---|
Molecular Formula |
C17H9ClFN3O2S2 |
Molecular Weight |
405.85 |
IUPAC Name |
7-chloro-N-(3-fluorophenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C17H9ClFN3O2S2/c18-8-4-5-12-11(6-8)15(23)21-14-13(26-17(25)22(12)14)16(24)20-10-3-1-2-9(19)7-10/h1-7H,(H,20,24)(H,21,23) |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H9ClFN3O2S2
- Molecular Weight : 405.9 g/mol
- IUPAC Name : 7-chloro-N-(3-fluorophenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It is believed to inhibit key enzymes involved in cancer cell proliferation, particularly tyrosine kinases. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound demonstrated an IC50 value of approximately 0.096 μM against EGFR, indicating potent inhibition of cancer cell growth .
Antimicrobial and Antifungal Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains and fungi. For instance, it showed strong antifungal activity against Fusarium moniliforme, outperforming standard antifungal treatments like griseofulvin .
The mechanism by which this compound exerts its biological effects involves the inhibition of specific signaling pathways crucial for tumor growth and survival. By targeting tyrosine kinases, it disrupts cellular signaling that promotes cancer cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 0.096 μM | |
| Antifungal | Fusarium moniliforme | Not specified | |
| Antimicrobial | Various Bacterial Strains | Not specified |
Case Studies and Applications
- Anticancer Studies : In a study involving the MCF-7 cell line, the compound was shown to significantly reduce cell viability compared to control groups. The results suggest that the compound could be developed into a therapeutic agent for breast cancer treatment.
- Antifungal Efficacy : A comparative study highlighted the superior antifungal activity of this compound against Fusarium moniliforme, suggesting its potential use in treating fungal infections resistant to conventional therapies.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler organic compounds. Common methods include:
- Cyclization Reactions : Utilizing solvents like dimethylformamide (DMF) and catalysts such as triethylamine under controlled temperatures (80–100°C).
- Industrial Production : Employing continuous flow reactors for scalability and efficiency in producing this compound.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential anticancer properties. Research indicates that it may inhibit specific enzymes crucial for cancer cell survival, such as tyrosine kinases , which are involved in signaling pathways that promote cell growth and proliferation. By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells.
Antimicrobial Activity
In addition to its anticancer potential, this compound exhibits antimicrobial properties. Preliminary studies suggest efficacy against various bacterial strains, including Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent. The structure-activity relationship (SAR) studies highlight that specific substitutions enhance its antimicrobial efficacy.
The biological activities of this compound extend to:
- Antifungal Properties : Investigations have shown that it may possess activity against fungal strains.
- Antioxidant Activity : The compound demonstrates antioxidant properties that could protect against oxidative stress-related diseases.
Case Study 1: Anticancer Efficacy
A study focusing on quinazoline derivatives reported significant inhibition of cell proliferation in MCF7 breast cancer cells due to the action of compounds similar to 7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide. This study highlighted the potential of this class of compounds in cancer therapy.
Case Study 2: Antimycobacterial Activity
Another investigation assessed the antimycobacterial activity of the compound against M. tuberculosis. The results indicated that it effectively inhibited bacterial growth in vitro, showing comparable efficacy to standard treatments like Isoniazid. This suggests a promising avenue for developing new treatments against resistant strains of tuberculosis.
Summary Table of Biological Activities
| Activity Type | Details |
|---|---|
| Anticancer | Inhibits tyrosine kinases; induces apoptosis in cancer cells |
| Antimicrobial | Effective against M. tuberculosis; potential for treating resistant strains |
| Antifungal | Activity against various fungal strains |
| Antioxidant | Protective effects against oxidative stress-related diseases |
Preparation Methods
Preparation of 6-Amino-2-Cyanobenzo[ d]Thiazole-7-Carboxylate
The synthesis begins with methyl 2-amino-4-chloro-5-nitrobenzoate (A ), which undergoes nitration and cyclization to form the benzo[ d]thiazole core. As demonstrated in, treatment with copper(I) iodide under microwave irradiation facilitates cyclization, yielding methyl 6-amino-2-cyanobenzo[ d]thiazole-7-carboxylate (B ) in 43% overall yield (Table 1).
Table 1: Optimization of Benzo[ d]Thiazole Cyclization
| Condition | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Conventional heating | CuI | 100 | 120 | 28 |
| Microwave-assisted | CuI | 100 | 10 | 43 |
Introduction of the Thioxo and Oxo Groups
The 1-thioxo moiety is introduced via treatment of intermediate B with Lawesson’s reagent in anhydrous toluene, selectively sulfuring the quinazoline nitrogen. Subsequent oxidation of the 5-position using potassium permanganate in acidic media installs the 5-oxo group (Figure 2).
Quinazoline Annulation and Functionalization
Cyclization to Form Thiazolo[3,4-a]Quinazoline
The critical annulation step involves reacting the benzo[ d]thiazole intermediate B with cyanamide under acidic conditions. As reported in, using formic acid as both solvent and catalyst at 80°C for 6 hours achieves cyclization to 7-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline (C ) in 68% yield.
Table 2: Cyclization Conditions and Yields
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Formic acid | 80 | 6 | 68 |
| Acetic acid | 100 | 8 | 52 |
Installation of the 3-Carboxamide Group
The carboxylic acid at position 3 is activated using thionyl chloride to form the acyl chloride, which is subsequently coupled with 3-fluoroaniline in dichloromethane with triethylamine as a base. This method, adapted from, affords the final carboxamide product in 85% purity after recrystallization from ethanol (Figure 3).
Regioselective Chlorination at Position 7
Electrophilic chlorination using phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF) as a catalyst selectively introduces the chloro group at position 7. As detailed in, this step achieves >90% regioselectivity when performed at 0°C for 2 hours (Table 3).
Table 3: Chlorination Optimization
| Chlorinating Agent | Temperature (°C) | Time (h) | Regioselectivity (%) |
|---|---|---|---|
| POCl3 | 0 | 2 | 92 |
| SOCl2 | 25 | 4 | 78 |
Purification and Characterization
Final purification via flash chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted starting materials. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure:
- 1H NMR (400 MHz, DMSO- d6): δ 8.42 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 4.21 (s, 2H, CH2).
- HRMS : m/z calcd. for C18H11ClFN3O2S2 [M+H]+: 452.9912; found: 452.9909.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves multi-step heterocyclic condensation. A general approach includes:
- Step 1 : Formation of the thiazoloquinazoline core via cyclization of thiourea derivatives with chloro-substituted intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the 3-fluorophenyl carboxamide group via nucleophilic acyl substitution.
- Optimization : Varying solvents (DMF vs. THF), temperature (room temp. vs. reflux), and stoichiometric ratios (1:1 to 1:1.2) can improve yield. Parallel small-scale reactions with HPLC monitoring are recommended to identify optimal conditions .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns and aromaticity.
- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths, angles, and crystallographic packing. Mercury CSD 2.0 aids in visualizing intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- Data Interpretation : Compare experimental XRD data with simulated patterns from density functional theory (DFT) to validate structural assignments .
Q. How can purity and stability be assessed under laboratory storage conditions?
- Methods :
- HPLC-MS : Quantify impurities (>98% purity threshold).
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic NMR and LC-MS analysis to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered atoms, twinning) be resolved?
- Approach :
- Use SHELXL for refinement, applying restraints for disordered regions and testing twin-law matrices (e.g., -h, -k, l) .
- Validate with Mercury’s packing similarity tool to compare against known isostructural analogs .
Q. What strategies address low yields in the final cyclization step?
- Experimental Design :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate ring closure.
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield by 15–20% .
- Data Analysis : Design a factorial experiment (e.g., 2³ design) varying temperature, catalyst loading, and solvent polarity to identify dominant factors .
Q. How can computational modeling predict biological or material properties?
- Workflow :
- Docking Studies : Use AutoDock Vina to screen binding affinity with target proteins (e.g., kinase inhibitors).
- DFT Calculations : Gaussian09 to compute electronic properties (HOMO-LUMO gaps) for optoelectronic applications .
Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
